molecular formula C12H18O B7893325 1-(2,4,5-Trimethylphenyl)-1-propanol

1-(2,4,5-Trimethylphenyl)-1-propanol

Cat. No.: B7893325
M. Wt: 178.27 g/mol
InChI Key: WDVACRSSXDNBTD-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)-1-propanol is an organic compound with the molecular formula C12H18O It is a derivative of propanol, where the hydroxyl group is attached to a propyl chain substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4,5-trimethylphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,4,5-trimethylphenyl)-1-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and activity .

Comparison with Similar Compounds

    1-(2,4,5-Trimethylphenyl)-ethanol: Similar structure but with a shorter carbon chain.

    1-(2,4,5-Trimethylphenyl)-1-propanone: The ketone analog of the compound.

    1-(2,4,5-Trimethylphenyl)propane: The fully reduced form without the hydroxyl group.

Uniqueness: 1-(2,4,5-Trimethylphenyl)-1-propanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-5-12(13)11-7-9(3)8(2)6-10(11)4/h6-7,12-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVACRSSXDNBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C(=C1)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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